all-trans-13,14-Dihydroretinol
Overview
Description
All-trans-13,14-Dihydroretinol is a metabolite of all-trans-retinoic acid, synthesized through the enzymatic action of retinol saturase on all-trans-retinoic acid . This compound is part of the retinoid family, which plays essential roles in vertebrate development and vision . Retinoids are known for their involvement in cellular differentiation, proliferation, and apoptosis, making them crucial in various biological processes .
Mechanism of Action
Target of Action
13,14-Dihydroretinol, also known as all-trans-13,14-Dihydroretinol, is a naturally occurring form of vitamin A . It primarily targets the Retinoid X Receptor (RXR) , a nuclear receptor that plays a crucial role in regulating gene expression .
Mode of Action
The compound interacts with its target, the RXR, by acting as a ligand . It is synthesized through the enzymatic action of retinol saturase on all-trans-retinoic acid . The saturation of the 13-14 double bond of all-trans-retinol produces this compound .
Biochemical Pathways
The metabolism of 13,14-Dihydroretinol involves several biochemical pathways. It is part of the retinoid processing pathway, which is essential for vertebrate development and vision . The enzymes involved in the oxidation of retinol to retinoic acid and then to oxidized retinoic acid metabolites are also involved in the synthesis and oxidation of all-trans-13,14-dihydroretinoic acid .
Pharmacokinetics
It is known that the compound is membrane-associated and expressed in many tissues, with the highest levels in liver, kidney, and intestine .
Result of Action
The result of 13,14-Dihydroretinol’s action is the production of a new metabolite of yet unknown biological function . This new metabolite can also be an intermediate in a retinol degradation pathway or it can serve as a precursor for the synthesis of bioactive 13,14-dihydro-retinoid metabolites .
Biochemical Analysis
Biochemical Properties
13,14-Dihydroretinol is produced by the saturation of the 13-14 double bond of all-trans-retinol, a process catalyzed by the enzyme retinol saturase . This compound does not exhibit any activity toward all-trans-retinoic acid, nor 9-cis, 11-cis or 13-cis-retinol isomers .
Cellular Effects
13,14-Dihydroretinol acts as an endogenous ligand for retinoid X receptors (RXRs), which are ligand-activated transcription factors . It binds and transactivates RXR in various assays, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 13,14-Dihydroretinol exerts its effects through binding interactions with biomolecules, particularly RXRs . It has been identified as an endogenous RXR ligand in mice, indicating its role in activating these nuclear hormone receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13,14-Dihydroretinol have been observed over time. High endogenous levels of this compound in mice indicate its physiological relevance and that it acts as an endogenous RXR ligand .
Metabolic Pathways
13,14-Dihydroretinol is involved in the metabolism of vitamin A . The metabolic pathway starting from all-trans-retinol may support the notion that 13,14-Dihydroretinol represents a novel fully or partly independent pathway for vitamin A activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: All-trans-13,14-Dihydroretinol is synthesized by the enzyme retinol saturase, which catalyzes the saturation of the 13-14 double bond of all-trans-retinol . The reaction involves the conversion of all-trans-retinol to this compound under specific conditions, including the presence of retinol saturase and appropriate substrates .
Industrial Production Methods: the enzymatic synthesis involving retinol saturase could be scaled up for industrial purposes, provided the enzyme is available in sufficient quantities and the reaction conditions are optimized .
Chemical Reactions Analysis
Types of Reactions: All-trans-13,14-Dihydroretinol undergoes various chemical reactions, including oxidation and reduction . The primary reaction involves the saturation of the 13-14 double bond of all-trans-retinol to form this compound .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include all-trans-retinol and retinol saturase . The reaction conditions typically involve specific pH levels, temperatures, and the presence of cofactors required for the enzymatic activity .
Major Products: The major product formed from the reaction is this compound . No cis-isomers are detected in the reaction, indicating the specificity of the enzyme for the all-trans configuration .
Scientific Research Applications
All-trans-13,14-Dihydroretinol has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used to study the enzymatic processes involved in retinoid metabolism . In biology, it plays a role in understanding the mechanisms of cellular differentiation and proliferation . In medicine, it is investigated for its potential therapeutic applications in treating diseases related to retinoid metabolism . Additionally, it is used as a biomarker for early detection and prognosis of certain cancers, such as esophageal squamous cell carcinoma .
Comparison with Similar Compounds
All-trans-13,14-Dihydroretinol is unique compared to other retinoids due to its specific enzymatic synthesis and biological functions . Similar compounds include all-trans-retinol, all-trans-retinoic acid, and 9-cis-retinoic acid . These compounds share structural similarities but differ in their biological activities and mechanisms of action . For instance, all-trans-retinoic acid is a potent regulator of gene expression, while this compound has a more specific role in retinoid metabolism .
Properties
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
Record name | 13,14-Dihydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | All-trans-13,14-dihydroretinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
115797-14-3 | |
Record name | 13,14-Dihydroretinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | All-trans-13,14-dihydroretinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 13,14-dihydroretinol, a metabolite of vitamin A, primarily acts as a weak agonist for retinoic acid receptors (RARs) [, ]. While it can bind to RARs, its ability to activate downstream gene transcription is significantly lower compared to all-trans-retinoic acid []. This suggests a potential modulatory role in retinoid-dependent processes. Research suggests dihydroretinoids may influence PPARγ activity, a key regulator of adipogenesis, impacting lipid accumulation []. Additionally, 13,14-dihydroretinol promotes efferocytosis in macrophages, likely through upregulating bone morphogenetic protein-2 (BMP-2) and Smad3 [].
A: 13,14-dihydroretinol is formed by the saturation of the 13-14 double bond in all-trans-retinol. It exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the naturally occurring form [].
- Spectroscopic Data: Compared to all-trans-retinol, which has a UV absorbance maximum (λmax) at 325 nm, 13,14-dihydroretinol exhibits a shifted λmax at 290 nm due to the saturation of the double bond []. Mass spectrometry analysis confirms the saturation with a molecular ion peak (m/z) at 288 [].
ANone: 13,14-Dihydroretinol itself doesn't possess known catalytic properties. It functions as a metabolite within the vitamin A pathway.
A: While the provided research doesn't explicitly detail computational studies on 13,14-dihydroretinol, researchers have designed 12-substituted-13,14-dihydroretinols for potential use as affinity labels for retinol-binding and processing proteins []. This suggests potential applications for computational chemistry in understanding dihydroretinoid interactions with target proteins.
A: SAR studies indicate that the stereochemistry at the C13 position significantly influences the biological activity of 13,14-dihydroretinoic acid, the oxidized metabolite of 13,14-dihydroretinol. The (13S)-enantiomer demonstrates stronger RAR agonist activity and inhibits adipocyte differentiation more potently compared to the naturally occurring (13R)-enantiomer []. This highlights the importance of stereospecificity in ligand-receptor interactions.
ANone: Limited information is available regarding specific formulation strategies for 13,14-dihydroretinol. Like other retinoids, it's likely susceptible to degradation from light, oxygen, and heat, necessitating protective measures during storage and handling.
A: A key milestone was the discovery and characterization of retinol saturase (RetSat), the enzyme responsible for converting all-trans-retinol to 13,14-dihydroretinol []. This finding established a novel pathway in vitamin A metabolism and spurred further investigations into the biological roles of dihydroretinoids []. The identification of 13,14-dihydroretinol in various tissues, including liver, kidney, and intestine, of animals fed a normal diet indicated its presence as an endogenous metabolite [].
A: The study of 13,14-dihydroretinol bridges several disciplines, including biochemistry, nutrition, cell biology, and pharmacology. Research in this area benefits from synergies between these fields. For example, understanding the role of 13,14-dihydroretinol in adipocyte differentiation requires integrating knowledge from lipid metabolism, transcriptional regulation by nuclear receptors, and cell signaling pathways [].
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